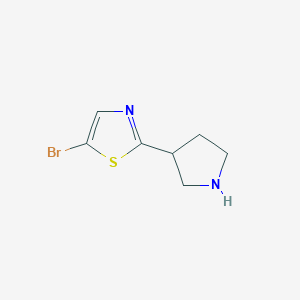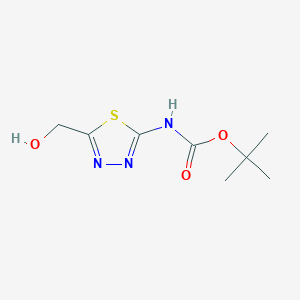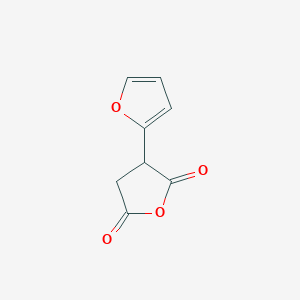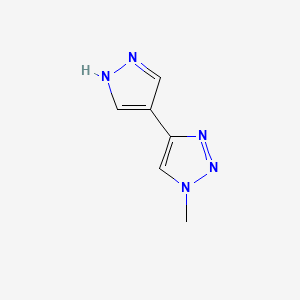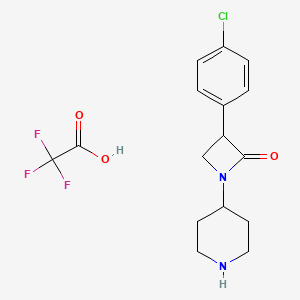
Methyl 4-amino-3-(pyrimidin-4-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-3-(pyrimidin-4-yl)butanoate is an organic compound with the molecular formula C9H13N3O2 It is a derivative of butanoic acid, featuring a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(pyrimidin-4-yl)butanoate typically involves the reaction of 4-aminopyrimidine with a suitable butanoate ester precursor. One common method involves the esterification of 4-amino-3-(pyrimidin-4-yl)butanoic acid using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .
化学反応の分析
Types of Reactions
Methyl 4-amino-3-(pyrimidin-4-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Methyl 4-amino-3-(pyrimidin-4-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 4-amino-3-(pyrimidin-4-yl)butanoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding. The exact molecular pathways involved depend on the specific biological context and target .
類似化合物との比較
Similar Compounds
Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate: Another amino-substituted ester with potential biological activity.
Pyrrolo[2,3-d]pyrimidine derivatives: Compounds with similar pyrimidine rings, known for their kinase inhibitory activity.
Uniqueness
Methyl 4-amino-3-(pyrimidin-4-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a pyrimidine ring makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
methyl 4-amino-3-pyrimidin-4-ylbutanoate |
InChI |
InChI=1S/C9H13N3O2/c1-14-9(13)4-7(5-10)8-2-3-11-6-12-8/h2-3,6-7H,4-5,10H2,1H3 |
InChIキー |
YPTPECWYDQAFHQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(CN)C1=NC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)
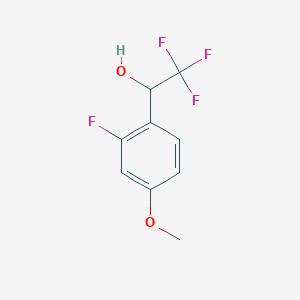

![(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)
